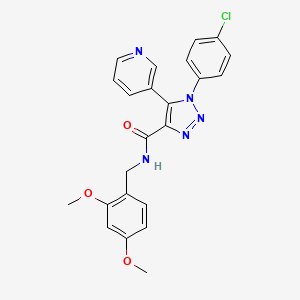

1-(4-chlorophenyl)-N-(2,4-dimethoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of triazole derivatives, including compounds similar to the one , typically involves multi-step reactions starting from basic aromatic or heteroaromatic compounds. The process may include treatments with different aldehydes, reductions, and cyclizations to achieve the desired triazole core with specific substituents. For instance, Bekircan et al. (2008) described the synthesis of triazole derivatives with antioxidant properties through a series of reactions starting from 4-amino-3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazoles (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Researchers have focused on the synthesis and characterization of triazole derivatives due to their significant biological and chemical properties. For instance, Bekircan et al. (2008) synthesized a series of new triazole derivatives and investigated their antioxidant and antiradical activities, demonstrating the potential utility of triazole compounds in developing antioxidant agents (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008). Similarly, studies on the synthesis of NK-1 antagonists using pyridine metallation highlight the relevance of triazole structures in therapeutic agent development (Jungheim et al., 2006).

Biological Applications

The triazole core is a prominent feature in compounds with significant biological activity. For example, Ahmed et al. (2020) explored π-hole tetrel bonding interactions in triazole derivatives, which form self-assembled dimers, demonstrating the importance of triazole structures in molecular recognition and self-assembly processes relevant to biological systems (Ahmed et al., 2020).

Material Science and Other Applications

The versatility of triazole derivatives extends into material science, where their unique properties facilitate the development of novel materials. For instance, Khalifa et al. (2015) synthesized heterocyclic aryl monoazo organic compounds, including triazole derivatives, for dyeing polyester fibers and demonstrated their high efficiency based on antioxidant, antitumor, and antimicrobial activities (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015). This study showcases the application of triazole derivatives in creating functional dyes with biological activity.

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-N-[(2,4-dimethoxyphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20ClN5O3/c1-31-19-10-5-15(20(12-19)32-2)14-26-23(30)21-22(16-4-3-11-25-13-16)29(28-27-21)18-8-6-17(24)7-9-18/h3-13H,14H2,1-2H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVXBSJXCZVHKGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20ClN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorophenyl)-N-(2,4-dimethoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2496773.png)

![2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide](/img/structure/B2496774.png)

![5H,6H,7H,8H-[1,2,3,4]tetrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2496775.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2496779.png)

![N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2496780.png)

![Ethyl 2-[[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]acetate](/img/structure/B2496787.png)

![2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2496790.png)

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2496792.png)

![N-(4,6-dimethylpyrimidin-2-yl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzenesulfonamide](/img/structure/B2496794.png)